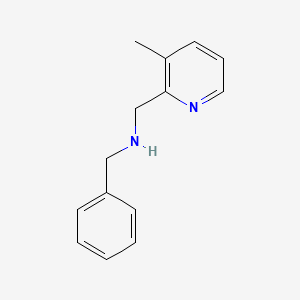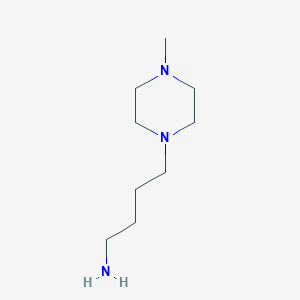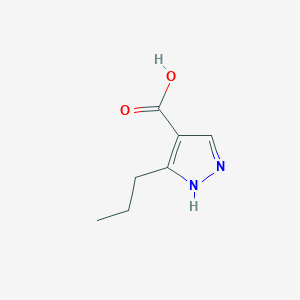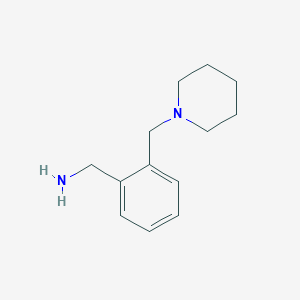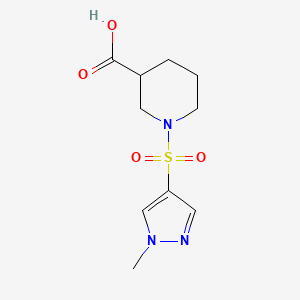
1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid" is a heterocyclic compound that features both pyrazole and piperidine moieties. Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, and piperidine is a six-membered ring containing one nitrogen atom. The compound is of interest due to its potential as a building block in pharmaceutical chemistry, given the biological activity associated with pyrazole and piperidine derivatives.
Synthesis Analysis
The synthesis of related pyrazole-piperidine compounds has been reported in the literature. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine-4-carboxylic and piperidine-3-carboxylic acids, which were converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with various N-mono-substituted hydrazines afforded the target compounds . Although the specific compound is not mentioned, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole-piperidine derivatives is characterized by the presence of the pyrazole ring and the piperidine ring. The structural confirmation of such compounds is typically achieved through NMR spectroscopy and HRMS investigation, as demonstrated in the synthesis of novel heterocyclic amino acids where 1H-, 13C-, and 15N-NMR spectroscopy were used . These techniques would likely be applicable for analyzing the molecular structure of "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid".
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be explored through their functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into the corresponding amide via reaction with acid chloride and 2,3-diaminopyridine . This indicates that the pyrazole moiety in the compound of interest could undergo similar functionalization reactions, potentially leading to a variety of derivatives with different chemical properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and piperidine derivatives can vary widely depending on the substituents attached to the core structures. The solubility, melting point, and stability of these compounds can be influenced by the presence of different functional groups. For instance, the introduction of a sulfonyl group could affect the acidity and solubility in water . The specific properties of "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid" would need to be determined experimentally, but insights can be drawn from related compounds synthesized and characterized in the literature.
Applications De Recherche Scientifique
-
Medicinal Chemistry : These compounds can be used in the synthesis of new drugs. They can be modified to improve their pharmacological properties, such as their efficacy, selectivity, and safety profile .
-
Materials Science : In materials science, these compounds can be used in the creation of new materials. For example, they can be used in the synthesis of polymers with unique properties .
-
Synthetic Organic Chemistry : These compounds are often used in synthetic organic chemistry as building blocks for the synthesis of more complex organic compounds .
-
Medicinal Chemistry : These compounds can be used in the synthesis of new drugs. They can be modified to improve their pharmacological properties, such as their efficacy, selectivity, and safety profile .
-
Materials Science : In materials science, these compounds can be used in the creation of new materials. For example, they can be used in the synthesis of polymers with unique properties .
-
Synthetic Organic Chemistry : These compounds are often used in synthetic organic chemistry as building blocks for the synthesis of more complex organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-12-7-9(5-11-12)18(16,17)13-4-2-3-8(6-13)10(14)15/h5,7-8H,2-4,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAOQDXYLIICDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


